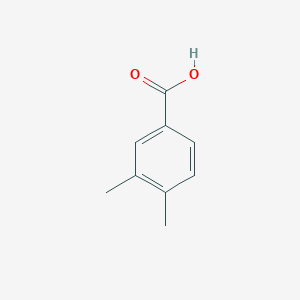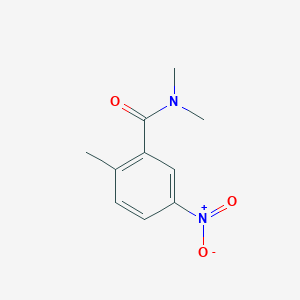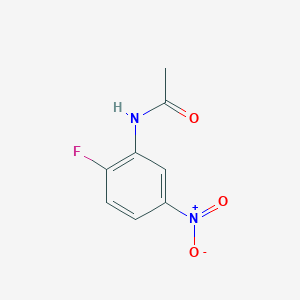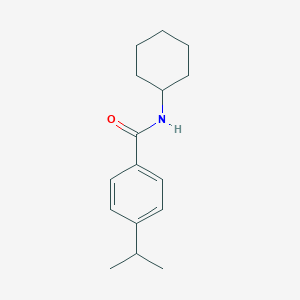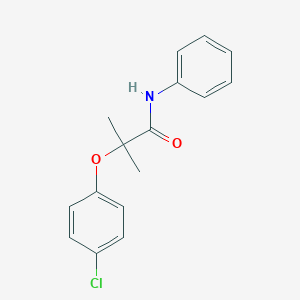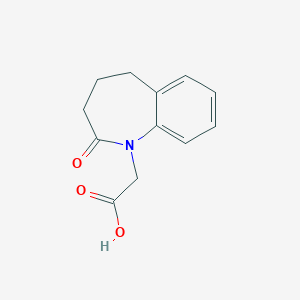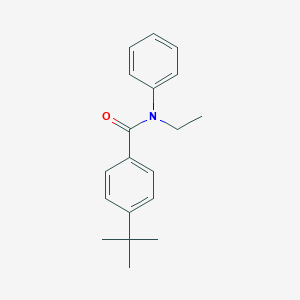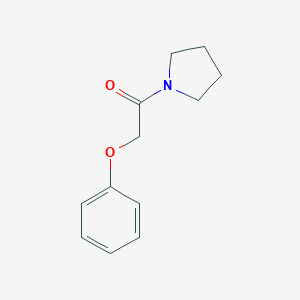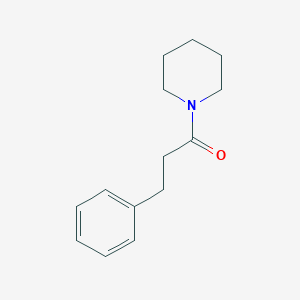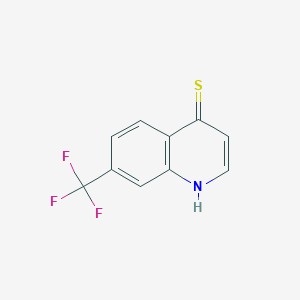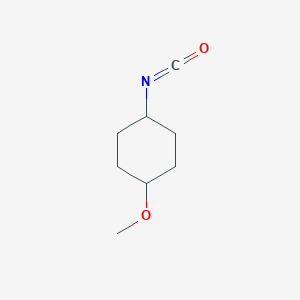
1-Isocyanato-4-methoxycyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isocyanato-4-methoxycyclohexane, also known as IMCH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
1-Isocyanato-4-methoxycyclohexane acts as a reactive intermediate in various chemical reactions. It can react with various nucleophiles, such as alcohols, amines, and thiols, to form urethanes, ureas, and thioureas, respectively. This compound can also undergo polymerization reactions to form polyurethanes and other polymers.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it is known that this compound can cause skin irritation and sensitization in humans. Therefore, appropriate precautions should be taken when handling this compound in the laboratory.
Avantages Et Limitations Des Expériences En Laboratoire
1-Isocyanato-4-methoxycyclohexane has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound can also be used as a versatile building block for the synthesis of various compounds. However, this compound has some limitations, such as its potential toxicity and the need for appropriate safety measures when handling it.
Orientations Futures
1-Isocyanato-4-methoxycyclohexane has several potential future directions for research. One potential direction is the synthesis of biodegradable polymers using this compound as a building block. Another potential direction is the use of this compound as a reagent for the preparation of chiral isocyanates, which can be used in the synthesis of chiral drugs. Furthermore, this compound can be used as a reactive intermediate in the synthesis of various compounds, including pharmaceuticals and agrochemicals.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of this compound involves the reaction of 4-methoxycyclohexanol with phosgene and triethylamine. This compound has been widely used in scientific research as a building block for the synthesis of various compounds. This compound acts as a reactive intermediate in various chemical reactions and can undergo polymerization reactions to form polyurethanes and other polymers. This compound has several advantages for lab experiments, but appropriate safety measures should be taken when handling it. Finally, this compound has several potential future directions for research, including the synthesis of biodegradable polymers and the preparation of chiral isocyanates.
Méthodes De Synthèse
1-Isocyanato-4-methoxycyclohexane can be synthesized through the reaction of 4-methoxycyclohexanol with phosgene and triethylamine. The reaction results in the formation of this compound, which can be purified through distillation. The yield of this compound can be improved by optimizing the reaction conditions and using appropriate catalysts.
Applications De Recherche Scientifique
1-Isocyanato-4-methoxycyclohexane has been widely used in scientific research due to its unique chemical properties. It can be used as a building block for the synthesis of various compounds, including polyurethanes, biodegradable polymers, and pharmaceuticals. This compound has also been used as a reagent for the preparation of chiral isocyanates, which are important intermediates in the synthesis of chiral drugs.
Propriétés
Numéro CAS |
196090-01-4 |
|---|---|
Formule moléculaire |
C8H13NO2 |
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
1-isocyanato-4-methoxycyclohexane |
InChI |
InChI=1S/C8H13NO2/c1-11-8-4-2-7(3-5-8)9-6-10/h7-8H,2-5H2,1H3 |
Clé InChI |
MVIXGCMOVSFUBO-UHFFFAOYSA-N |
SMILES |
COC1CCC(CC1)N=C=O |
SMILES canonique |
COC1CCC(CC1)N=C=O |
Synonymes |
Cyclohexane, 1-isocyanato-4-methoxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




